An In-depth Technical Guide to ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid: Structure, Properties, and Experimental Considerations
An In-depth Technical Guide to ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid: Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and predicted physicochemical properties of ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid. Given the limited direct experimental data available for this specific molecule in public databases, this document, authored from the perspective of a Senior Application Scientist, emphasizes foundational chemical principles and draws logical comparisons with structurally related compounds. It further outlines robust experimental protocols for its synthesis and characterization, offering practical insights for researchers and drug development professionals.
Molecular Structure and Stereochemistry
((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a chiral, non-proteinogenic amino acid derivative. Its structure is characterized by a central five-membered pyrrolidine ring, which is a common scaffold in numerous biologically active compounds and pharmaceuticals.
The key structural features are:
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Pyrrolidine Ring: A saturated heterocyclic amine that provides a rigid, three-dimensional framework.
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Acetic Acid Moiety: Attached to the pyrrolidine nitrogen (N-1 position), this group imparts acidic properties to the molecule and provides a handle for further chemical modifications, such as amide bond formation.
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(S)-Stereocenter: The stereochemistry at the C-3 position of the pyrrolidine ring is designated as (S). This specific spatial arrangement of the acetylamino group is crucial for its interaction with chiral biological targets like enzymes and receptors.
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Acetylamino Group: An amide functional group at the C-3 position. The acetyl group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which can significantly influence its binding affinity and solubility.
Below is a 2D representation of the chemical structure of ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
Figure 1: 2D Chemical Structure of ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid
Physicochemical Properties: A Predictive Analysis
Due to the absence of direct experimental data, the following physicochemical properties are predicted based on the molecule's structure and data from similar compounds. These values provide a solid foundation for experimental design, such as selecting appropriate solvent systems for synthesis and purification, as well as for anticipating its behavior in biological assays.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₈H₁₄N₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 186.21 g/mol | Calculated from the molecular formula. This is a key parameter for mass spectrometry and for calculating molar concentrations. |
| pKa (acidic) | 3.5 - 4.5 | The acetic acid moiety is the primary acidic center. This predicted pKa is in line with typical carboxylic acids. For comparison, acetic acid has a pKa of 4.76.[1] |
| pKa (basic) | 8.0 - 9.0 | The pyrrolidine nitrogen is the most basic site. Its basicity is expected to be slightly reduced due to the electron-withdrawing effect of the adjacent acetic acid group. |
| LogP (Octanol-Water Partition Coefficient) | -1.5 to -0.5 | The presence of multiple polar functional groups (carboxylic acid, amide, tertiary amine) suggests the molecule is hydrophilic and will have a negative LogP value, indicating a preference for the aqueous phase. |
| Aqueous Solubility | High | Consistent with a low LogP, the molecule is expected to be highly soluble in water and other polar protic solvents, especially at neutral and basic pH where the carboxylic acid is deprotonated. |
| Melting Point | 170 - 190 °C | Based on related compounds like (S)-2-(pyrrolidin-3-yl)acetic acid (m.p. 178 °C), a relatively high melting point is expected due to the potential for intermolecular hydrogen bonding and zwitterionic character in the solid state.[2] |
| Hydrogen Bond Donors | 2 (N-H and O-H) | These sites are crucial for interactions with biological targets and for solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 (two oxygens of the carboxylate, one oxygen of the acetyl group, and the pyrrolidine nitrogen) | The abundance of hydrogen bond acceptors further contributes to its predicted high aqueous solubility. |
Proposed Experimental Protocols
To enable further research and application, the following sections detail proposed experimental protocols for the synthesis and characterization of ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient synthesis of the target molecule can be envisioned starting from commercially available (S)-3-aminopyrrolidine derivatives. The proposed synthetic workflow is outlined below.
Figure 2: Proposed Retrosynthetic Pathway
Forward Synthesis Protocol:
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Protection of the Pyrrolidine Nitrogen: Start with a commercially available (S)-3-aminopyrrolidine derivative where the pyrrolidine nitrogen is protected, for example, with a Boc (tert-butyloxycarbonyl) group. This is a crucial first step to ensure selective acetylation of the primary amine at the C-3 position.
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Rationale: The secondary amine of the pyrrolidine ring is more nucleophilic than the primary amine. Protection prevents side reactions during the subsequent acetylation step.
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Acetylation of the 3-Amino Group: The protected (S)-3-aminopyrrolidine is then reacted with acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Reaction: (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate + Acetic Anhydride → (S)-tert-butyl 3-(acetylamino)pyrrolidine-1-carboxylate
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Rationale: This standard amidation reaction is typically high-yielding and proceeds under mild conditions.
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Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
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Reaction: (S)-tert-butyl 3-(acetylamino)pyrrolidine-1-carboxylate + TFA → (S)-3-Acetylamino-pyrrolidine
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Rationale: Acid-labile protecting groups like Boc are ideal as their removal conditions are orthogonal to the base-stable acetyl group.
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N-Alkylation with an Acetic Acid Equivalent: The resulting (S)-3-acetylamino-pyrrolidine is then alkylated on the pyrrolidine nitrogen with an ethyl or tert-butyl bromoacetate in the presence of a base like potassium carbonate or sodium bicarbonate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Reaction: (S)-3-Acetylamino-pyrrolidine + Ethyl Bromoacetate → Ethyl ((S)-3-acetylamino-pyrrolidin-1-yl)acetate
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Rationale: Using an ester of bromoacetic acid prevents self-polymerization and other side reactions that could occur with bromoacetic acid itself.
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Ester Hydrolysis: The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved by saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent (e.g., THF or methanol), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate.
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Reaction: Ethyl ((S)-3-acetylamino-pyrrolidin-1-yl)acetate + LiOH → ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid
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Rationale: Base-mediated hydrolysis is generally a clean and efficient method for converting esters to carboxylic acids.
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Purification and Characterization Workflow
A rigorous purification and characterization process is essential to confirm the identity and purity of the final compound.
Figure 3: Purification and Characterization Workflow
Detailed Methodologies:
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Purification:
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Ion-Exchange Chromatography: Given the amphoteric nature of the molecule (containing both an acidic and a basic center), ion-exchange chromatography is a highly effective purification method. The crude product can be loaded onto a cation-exchange resin, washed to remove neutral and anionic impurities, and then eluted with a basic solution (e.g., aqueous ammonia). Alternatively, an anion-exchange resin can be used, with elution by an acidic solution.
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Reverse-Phase HPLC: For achieving high purity, preparative reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA is recommended.
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Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of all proton environments, including the acetyl methyl protons, the protons on the pyrrolidine ring, and the methylene protons of the acetic acid group. The integration of the signals will correspond to the number of protons in each environment.
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¹³C NMR: Will show distinct signals for each carbon atom, including the two carbonyl carbons (amide and carboxylic acid), and the carbons of the pyrrolidine ring.
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High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition of the molecule. The measured monoisotopic mass should be within a few parts per million (ppm) of the calculated exact mass.
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Chiral High-Performance Liquid Chromatography (Chiral HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, analysis on a chiral stationary phase is necessary. This will separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee).
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Conclusion
References
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- NextSDS. (R)-(3-AMINO-PYRROLIDIN-1-YL)-ACETIC ACID.
- Sigma-Aldrich. Pyrrolidin-3-yl-acetic acid tert-butyl ester | 783301-96-2.
- PubChemLite. (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid.
- Sigma-Aldrich. Pyrrolidin-1-yl-acetic acid AldrichCPR 6628-74-6.
- Wikipedia. Acetic acid.
- HXCHEM. 3-(acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid/CAS:1354008-59-5.
- PubChem. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097.
- ChemicalBook. (S)-2-(pyrrolidin-3-yl)acetic acid | 122442-02-8.
- Santa Cruz Biotechnology. pyrrolidin-1-ylacetic acid | CAS 37386-15-5 | SCBT.
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- IntechOpen. Recent Advances in the Synthesis of Pyrrolidines.
- PubMed. Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids.
- MDPI.

Analog 1: Contains a pyrrolidine ring, a tertiary amide, and a carboxylic acid.Pyrrolidine
Analog 2: The basic heterocyclic scaffold.
